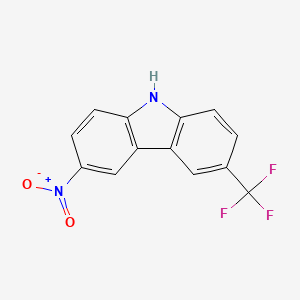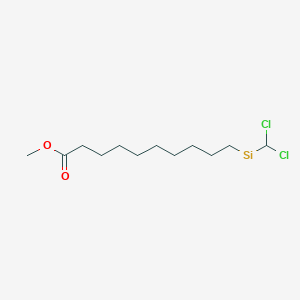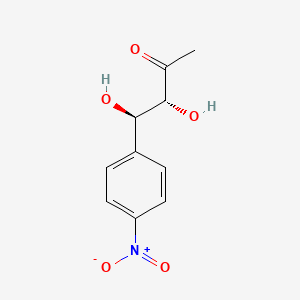
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One common approach is the nitration of a precursor compound followed by selective reduction and hydroxylation steps. The reaction conditions must be carefully controlled to ensure the correct stereochemistry of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine, altering the compound's properties.
Substitution: The nitro group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Aqueous sodium hydroxide (NaOH) or other nucleophiles.
Major Products Formed:
Oxidation: 3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one can be converted to 3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one carboxylic acid.
Reduction: The nitro group can be reduced to form 3,4-dihydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating diseases, such as inflammation and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate cellular processes and lead to desired therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
(3R,4R)-3,4-Dihydroxy-4-(4-nitrophenyl)butan-2-one: is unique due to its specific stereochemistry and functional groups. Similar compounds include:
3,4-Dihydroxybutanone: Lacks the nitrophenyl group.
4-Nitrophenol: Contains a nitro group but lacks the dihydroxybutanone structure.
3,4-Dihydroxybenzoic acid: Contains hydroxyl groups but lacks the nitro group and butanone structure.
Eigenschaften
CAS-Nummer |
875907-56-5 |
|---|---|
Molekularformel |
C10H11NO5 |
Molekulargewicht |
225.20 g/mol |
IUPAC-Name |
(3R,4R)-3,4-dihydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H11NO5/c1-6(12)9(13)10(14)7-2-4-8(5-3-7)11(15)16/h2-5,9-10,13-14H,1H3/t9-,10+/m0/s1 |
InChI-Schlüssel |
GTMONXUDXSKDCE-VHSXEESVSA-N |
Isomerische SMILES |
CC(=O)[C@@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Kanonische SMILES |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
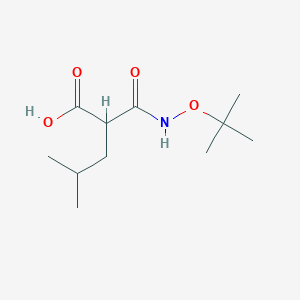
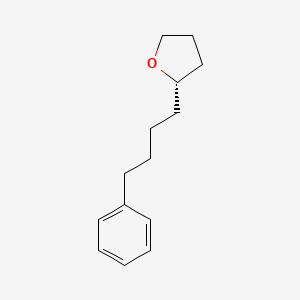
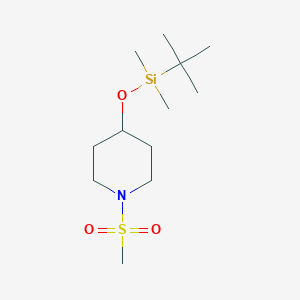
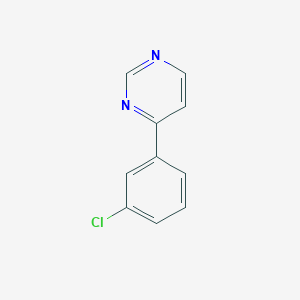
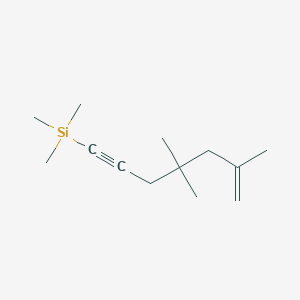
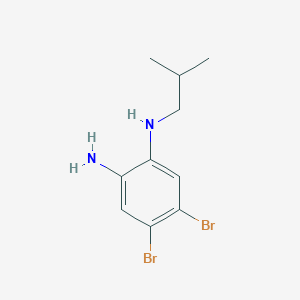
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
![{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene](/img/structure/B15168050.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)
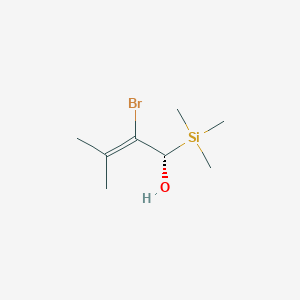
![Benzoic acid, 4-[(2-thienylethynyl)thio]-, methyl ester](/img/structure/B15168069.png)
